O-Déméthyltramadol

Vue d'ensemble

Description

. Il est connu pour ses puissantes propriétés analgésiques et est utilisé dans la gestion de la douleur. Contrairement au tramadol, le desmétramadol ne nécessite pas d'activation métabolique pour exercer ses effets, ce qui le rend efficace même chez les personnes ayant une faible activité du CYP2D6 .

Applications De Recherche Scientifique

Desmetramadol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of opioid analgesics.

Biology: Studied for its effects on various biological systems, including its interaction with opioid receptors.

Medicine: Used in pain management, particularly for patients who do not respond well to tramadol.

Industry: Employed in the development of new analgesic drugs and formulations

Mécanisme D'action

Target of Action

O-Demethyltramadol (O-DSMT), the main active metabolite of tramadol, primarily targets the μ-opioid receptor . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Mode of Action

O-DSMT interacts with its targets by binding to the μ-opioid receptors, inducing an analgesic effect . The two enantiomers of desmetramadol show quite distinct pharmacological profiles; both (+) and (−)-desmetramadol are inactive as serotonin reuptake inhibitors, but (−)-desmetramadol retains activity as a norepinephrine reuptake inhibitor .

Biochemical Pathways

Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol . Desmetramadol is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .

Pharmacokinetics

A two-compartment, first-order absorption model with linear elimination best describes the tramadol concentration data . The absorption rate constant was 2.96/h, apparent volume of distribution for the central compartment (V1/F) was 0.373 l, apparent volume of distribution for the peripheral compartment (V2/F) was 0.379 l, inter-compartmental clearance (Q) was 0.0426 l/h and apparent clearance (CL/F) was 0.00604 l/h . The apparent rate of metabolism of tramadol to ODT (kt) was 0.0492 l/h .

Result of Action

The interaction of O-DSMT with its targets results in significant analgesic effects, making it a potent pain reliever . It also has effects on mood, anxiety, feeding, and reproductive behavior due to its inhibition of the 5-HT 2C receptor .

Action Environment

Environmental factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can influence the action, efficacy, and stability of O-DSMT . For example, CYP2D6 polymorphism is a major factor in O-demethylation . Systemic inflammation accompanied by low ChE also plays an important role in the N-demethylation of tramadol in postoperative patients .

Analyse Biochimique

Biochemical Properties

O-Demethyltramadol interacts with several enzymes and proteins within the body. It is a G-protein biased μ-opioid receptor full agonist , meaning it binds to and activates these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Cellular Effects

O-Demethyltramadol influences various cellular processes. It exerts its effects primarily through its interaction with the μ-opioid receptors, which are found on the surface of nerve cells in the brain and spinal cord . Activation of these receptors inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Molecular Mechanism

The molecular mechanism of O-Demethyltramadol involves its binding to the μ-opioid receptors, acting as a full agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Demethyltramadol have been observed to change over time. After a dose of 100 mg of tramadol, the half-life of O-Demethyltramadol was observed to be between 3.2 and 7.6 hours . This indicates that the compound is relatively stable in the body over a short period.

Dosage Effects in Animal Models

The effects of O-Demethyltramadol in animal models have been shown to vary with dosage

Metabolic Pathways

O-Demethyltramadol is involved in several metabolic pathways. It is primarily formed from tramadol by the action of the liver enzyme CYP2D6 . Additionally, it is metabolized by CYP3A4 and CYP2B6

Méthodes De Préparation

Le desmétramadol est synthétisé par déméthylation du tramadol. Ce processus implique l'utilisation d'enzymes hépatiques, en particulier le CYP2D6, pour convertir le tramadol en desmétramadol . Les méthodes de production industrielle impliquent l'utilisation de techniques de synthèse chimique pour produire du desmétramadol en grandes quantités. La voie de synthèse implique généralement l'utilisation de réactifs tels que la diméthylamine et la cyclohexanone, suivie d'une série de réactions chimiques pour produire le composé final .

Analyse Des Réactions Chimiques

Le desmétramadol subit diverses réactions chimiques, notamment :

Oxydation : Le desmétramadol peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le desmétramadol en différentes formes chimiques.

Substitution : Le desmétramadol peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le desmétramadol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les propriétés et le comportement des analgésiques opioïdes.

Biologie : Étudié pour ses effets sur divers systèmes biologiques, y compris son interaction avec les récepteurs opioïdes.

Médecine : Utilisé dans la gestion de la douleur, en particulier pour les patients qui ne répondent pas bien au tramadol.

Industrie : Employé dans le développement de nouveaux médicaments et formulations analgésiques

Mécanisme d'action

Le desmétramadol exerce ses effets en se liant au récepteur μ-opioïde, agissant comme un agoniste complet . Il a une affinité plus faible pour les récepteurs δ- et κ-opioïdes. Le composé agit également comme un antagoniste du récepteur 5-HT2C de la sérotonine, ce qui peut contribuer à ses propriétés antidépressives . L'inhibition du récepteur 5-HT2C entraîne la libération de dopamine et de noradrénaline, qui sont impliquées dans la régulation de l'humeur .

Comparaison Avec Des Composés Similaires

Le desmétramadol est similaire à d'autres analgésiques opioïdes, tels que :

Tramadol : Le composé parent du desmétramadol, qui nécessite une activation métabolique pour exercer ses effets.

Codéine : Un autre analgésique opioïde qui est métabolisé en sa forme active par le CYP2D6.

Morphine : Un puissant analgésique opioïde ayant un mécanisme d'action différent.

Le desmétramadol est unique en ce qu'il ne nécessite pas d'activation métabolique, ce qui le rend efficace chez les personnes ayant une faible activité du CYP2D6 . Cette propriété le distingue des autres composés similaires et en fait un outil précieux dans la gestion de la douleur.

Propriétés

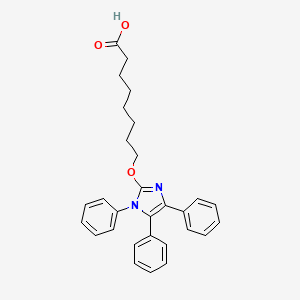

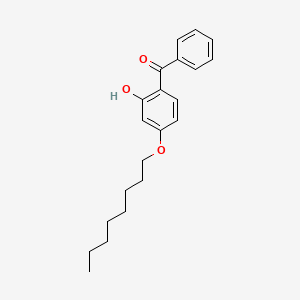

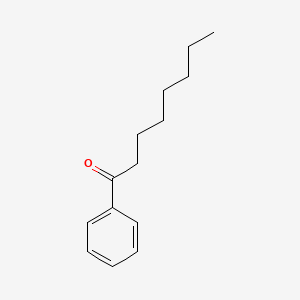

IUPAC Name |

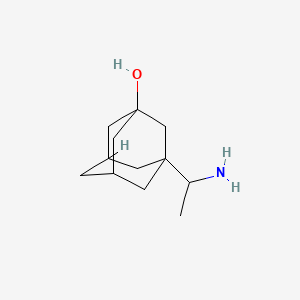

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Demethyltramadol exert its analgesic effects?

A: O-Demethyltramadol exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []

Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, O-Demethyltramadol?

A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and O-Demethyltramadol in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.

Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?

A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and O-Demethyltramadol enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []

Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and O-Demethyltramadol?

A: CYP2D6 plays a crucial role in the formation of O-Demethyltramadol from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in O-Demethyltramadol formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower O-Demethyltramadol levels and may experience reduced analgesic effects. [, ]

Q5: Does systemic inflammation affect tramadol metabolism?

A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.

Q6: How is O-Demethyltramadol eliminated from the body?

A: Studies in rats have shown that O-Demethyltramadol undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.

Q7: Are there any differences in the distribution of tramadol and O-Demethyltramadol enantiomers in the central nervous system?

A: Research indicates that the distribution of both tramadol and O-Demethyltramadol within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []

Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including O-Demethyltramadol, in biological samples?

A8: Several analytical techniques are employed to quantify tramadol and O-Demethyltramadol in biological samples, including:

Q9: Has the use of O-Demethyltramadol been explored for the treatment of urinary incontinence?

A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.

Q10: Are there known instances of tramadol withdrawal in neonates, and how is O-Demethyltramadol involved?

A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.

Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?

A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to O-Demethyltramadol in dogs. []

Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and O-Demethyltramadol for postoperative pain management?

A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

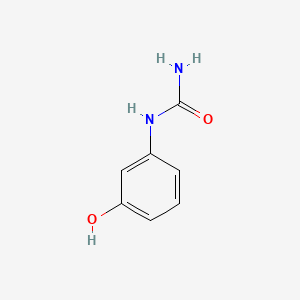

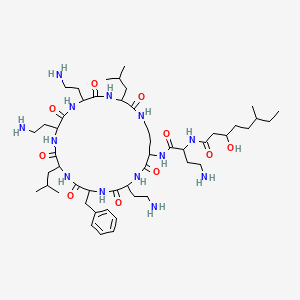

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)